1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, specific information about the molecular structure of “1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” is not available .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, and solubility. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available .
Scientific Research Applications
Crystallography and Structural Analysis
Research into the crystal structure of related triazole compounds, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic Acid, highlights the importance of these molecules in understanding the physicochemical properties and potential bioactivity of triazole derivatives. These studies provide foundational knowledge for the design of new molecules with enhanced stability and bioactivity (Hu Yong-zhou, 2008).
Synthesis of Peptidomimetics and Biologically Active Compounds
Triazole derivatives, including those similar to 1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, are utilized in the synthesis of peptidomimetics and biologically active compounds. This is achieved through protocols involving ruthenium-catalyzed cycloaddition processes, demonstrating the triazole scaffold's versatility in drug discovery and development (S. Ferrini et al., 2015).
Development of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using triazole derivatives showcases the potential for creating a wide range of materials with significant biological activities. These activities include antimicrobial and anti-inflammatory properties, further underlining the triazole scaffold's utility in medicinal chemistry (H. Mohamed et al., 2020).
Future Directions
Future research could focus on elucidating the synthesis process, molecular structure, mechanism of action, and physical and chemical properties of “1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid”. Additionally, studies could investigate its potential applications in various fields, such as medicine or materials science .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-7-2-1-6(3-8(7)12)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANORVHFLMHJJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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